cis-Mafosfamide Sodium
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Overview
Description
cis-Mafosfamide Sodium: is a cyclophosphamide analog that functions primarily through its capacity to induce apoptosis in lymphoblastoid cells . It is an oxazaphosphorine alkylating agent under investigation as a chemotherapeutic . This compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide, yielding the cytotoxic metabolites phosphoramide mustard and acrolein .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-Mafosfamide Sodium is synthesized by condensation of 4-hydroxycyclophosphamide and 2-mercaptoethanesulfonic acid cyclohexylamine salt in aqueous acetone, yielding the cis-isomer with high stereoselectivity . The stereochemistry is confirmed by NMR-data and X-ray diffraction .
Industrial Production Methods: For clinical use, this compound is prepared as a lyophilisate containing additional sodium citrate buffer to guarantee optimal pH value . The compound is stable at room temperature and has a solubility of 16% in water .
Chemical Reactions Analysis
Types of Reactions: cis-Mafosfamide Sodium undergoes hydrolysis, oxidation, and substitution reactions .
Common Reagents and Conditions:
Hydrolysis: At physiological pH, this compound is hydrolyzed to 4-hydroxycyclophosphamide and sodium 2-mercaptoethanesulfonate.
Oxidation: The compound can be oxidized to form phosphoramide mustard and acrolein.
Substitution: In the presence of thiols, such as 3-mercapto-propane sulfonate, it can form 4-(3-sulfopropyl)thio-cyclophosphamide.
Major Products Formed:
Phosphoramide Mustard: A cytotoxic metabolite formed through oxidation.
Acrolein: Another cytotoxic metabolite formed through oxidation.
Scientific Research Applications
cis-Mafosfamide Sodium is widely used in scientific research due to its ability to induce apoptosis and act as an antitumor agent in vitro . Its applications include:
Oncological Research: Understanding tumor cell behavior and identifying potential targets for cancer therapy.
Cellular Death Mechanisms: Studying the intricacies of apoptosis in lymphoblastoid cells.
Clinical Therapy: Used in preclinical tests, such as the clonogenic stem cell assay, and in the locoregional therapy of tumors.
Immunomodulation: Potential use as an immunomodulator in combination with other biological response modifiers.
Mechanism of Action
cis-Mafosfamide Sodium exerts its effects by intercalating into DNA, leading to the disruption of normal cellular replication and transcription processes . This disruption is essential for cell survival and proliferation, ultimately inducing apoptosis . The compound targets DNA and interferes with the cell cycle, particularly affecting rapidly dividing cells .
Comparison with Similar Compounds
Cyclophosphamide: A parent compound from which cis-Mafosfamide Sodium is derived.
4-Hydroxycyclophosphamide: A primary metabolite of cyclophosphamide.
Phosphoramide Mustard: A cytotoxic metabolite formed from the oxidation of this compound.
Uniqueness: this compound is unique due to its stability and ability to induce apoptosis without requiring hepatic biotransformation . This makes it particularly useful for intrathecal therapy of tumors .
Properties
Molecular Formula |
C9H18Cl2N2NaO5PS2 |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
sodium;2-[[(2R,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonate |
InChI |
InChI=1S/C9H19Cl2N2O5PS2.Na/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17;/h9H,1-8H2,(H,12,14)(H,15,16,17);/q;+1/p-1/t9-,19-;/m1./s1 |
InChI Key |
LHXWPBHSZFEANP-KCPSBDNSSA-M |
Isomeric SMILES |
C1CO[P@](=O)(N[C@@H]1SCCS(=O)(=O)[O-])N(CCCl)CCCl.[Na+] |
Canonical SMILES |
C1COP(=O)(NC1SCCS(=O)(=O)[O-])N(CCCl)CCCl.[Na+] |
Origin of Product |
United States |
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